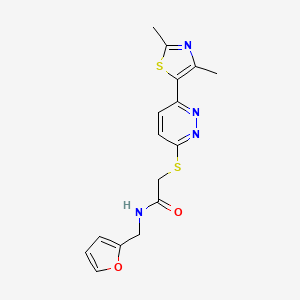
2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C16H16N4O2S2 and its molecular weight is 360.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a complex organic molecule that incorporates a thiazole moiety, a pyridazine ring, and an acetamide functional group. This unique structural arrangement suggests potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C17H17N5O3S, with a molecular weight of approximately 401.46 g/mol. The compound's structure features:
- Thiazole Ring : Known for diverse pharmacological properties.
- Pyridazine Ring : Enhances biological interactions.
- Thioether Linkage : Contributes to the compound's reactivity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Thiazole and pyridazine derivatives have been linked to antitumor effects by inhibiting cancer cell proliferation.
- Antimicrobial Properties : Compounds containing thiazole rings often show significant antibacterial and antifungal activities.
- Enzyme Inhibition : Some derivatives act as inhibitors for specific enzymes, which can be crucial in treating diseases like cancer.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Thiazole and Pyridazine Rings : These are synthesized through cyclization reactions involving appropriate precursors.
- Thioether Formation : The introduction of the thioether linkage is achieved via nucleophilic substitution reactions.
- Acetamide Functionalization : The final step involves attaching the furan-derived acetamide group.
Anticancer Studies
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 1.68 | Tubulin Polymerization Inhibition |
| Compound B | MCF7 (Breast Cancer) | 0.29 | Apoptosis Induction |
| Compound C | HeLa (Cervical Cancer) | 1.48 | Cell Cycle Arrest |
These findings suggest that the compound may inhibit cell proliferation effectively through multiple mechanisms.
Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has been extensively studied:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Staphylococcus aureus | 10 µg/mL |
| Compound E | Candida albicans | 8 µg/mL |
| Compound F | Escherichia coli | >100 µg/mL |
Studies indicate that modifications in the thiazole structure significantly affect antimicrobial potency, with electron-withdrawing groups enhancing activity against Gram-positive bacteria.
Case Studies
-
Anticancer Activity : A study evaluated the effects of a series of thiazole-pyridazine derivatives on various cancer cell lines, revealing that certain modifications led to improved IC50 values against resistant strains.
"Compounds bearing electron-donating substituents exhibited greater potency against A549 cells" .
-
Antimicrobial Efficacy : Research on thiazole derivatives showed promising results against drug-resistant strains of Candida, suggesting these compounds could be developed into effective antifungal agents.
"The hybridization of phthalimide and thiazole resulted in compounds with significant leishmanicidal activity" .
Propiedades
IUPAC Name |
2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S2/c1-10-16(24-11(2)18-10)13-5-6-15(20-19-13)23-9-14(21)17-8-12-4-3-7-22-12/h3-7H,8-9H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFYRWXPPOEQGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













